An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride
An In-depth Technical Guide to 9H-Fluoren-9-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 9H-Fluoren-9-amine hydrochloride. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.
Core Chemical Properties
9H-Fluoren-9-amine hydrochloride is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| CAS Number | 5978-75-6 | [1] |
| Melting Point | 265-270 °C (decomposes) | [3] |
| Appearance | Light cream powder/solid | [4] |
| Solubility | Information not readily available | |
| IUPAC Name | 9H-fluoren-9-amine;hydrochloride | [1] |
| InChI | InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | [1] |
| InChIKey | SYKJOJSYQSVNOM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 9H-Fluoren-9-amine hydrochloride.
| Technique | Data Highlights |
| ¹H NMR | Spectra available, detailed peak assignments require further analysis. |
| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. |
| Infrared (IR) | Spectra available, characteristic peaks for amine salts and aromatic rings are expected. |
| Mass Spectrometry | Exact Mass: 217.0658271 Da.[1] |
Experimental Protocols
Synthesis of 9H-Fluoren-9-amine hydrochloride via Reductive Amination of 9-Fluorenone
This protocol details a general procedure for the synthesis of 9H-Fluoren-9-amine, which is then converted to its hydrochloride salt.[5]
Materials:
-
9-Fluorenone
-
Ammonium formate (HCOONH₄)
-
Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), aqueous solution
-
Potassium hydroxide (KOH), aqueous solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).
-
Add methanol (2.5 mL) to the vessel.
-
Introduce solid ammonium formate (5 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at 37 °C for 15 hours.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add aqueous HCl dropwise until the pH of the solution is between 1 and 2. This step forms the 9H-Fluoren-9-amine hydrochloride salt.
-
Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any unreacted starting material and non-basic byproducts.
-
Collect the aqueous layer containing the desired hydrochloride salt.
-
-
Isolation of the free amine (optional, for characterization):
-
Adjust the pH of the aqueous solution to 10-12 using an aqueous KOH solution.
-
Extract the free amine into dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 9H-Fluoren-9-amine.
-
Workflow for the Synthesis of 9H-Fluoren-9-amine Hydrochloride
Caption: A flowchart illustrating the synthesis of 9H-Fluoren-9-amine hydrochloride.
Safety and Handling
9H-Fluoren-9-amine hydrochloride is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store in a cool, dry place away from incompatible materials.[5]
Logical Relationship of Safety Precautions
Caption: Relationship between the hazards of the compound and the necessary safety measures.
References
- 1. 9H-fluoren-9-amine hydrochloride | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 9H-Fluoren-9-amine hydrochloride [oakwoodchemical.com]
- 4. 9H-Fluoren-9-amine hydrochloride [acrospharma.co.kr]
- 5. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
